molecular formula C9H15NO B3051040 N-cyclohexylacrylamide CAS No. 3066-72-6

N-cyclohexylacrylamide

Cat. No.: B3051040
CAS No.: 3066-72-6
M. Wt: 153.22 g/mol
InChI Key: PMJFVKWBSWWAKT-UHFFFAOYSA-N
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Description

N-cyclohexylacrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexylacrylamide can be synthesized through the reaction of cyclohexanol with acrylonitrile. The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure high yield and purity. The monomer is then recrystallized in warm dry benzene to obtain white crystals with a melting point of approximately 115°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves free radical polymerization techniques. For instance, copolymers of this compound and other monomers such as N-vinyl pyrrolidone are prepared using AIBN as an initiator in a dioxane medium at 70°C . This method ensures the efficient production of high-quality copolymers with desired properties.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylacrylamide undergoes various chemical reactions, including:

    Polymerization: It can be polymerized to form homopolymers or copolymers with other monomers.

    Substitution: The compound can participate in substitution reactions where the acrylamide group is modified.

Common Reagents and Conditions

Major Products Formed

    Homopolymers and Copolymers: These are the primary products formed during the polymerization of this compound.

Mechanism of Action

The mechanism by which N-cyclohexylacrylamide exerts its effects is primarily through its ability to form stable polymers and copolymers. These polymers can interact with various molecular targets, including microbial cell walls, leading to antimicrobial activity. Additionally, the compound’s ability to form nanocomposites enhances its potential as a drug delivery system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of thermal stability, mechanical strength, and antimicrobial properties. These characteristics make it a versatile compound with applications in various fields, from polymer science to medicine .

Properties

IUPAC Name

N-cyclohexylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2,8H,1,3-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJFVKWBSWWAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184703
Record name Acrylamide, N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3066-72-6
Record name N-Cyclohexylacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3066-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrylamide, N-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylamide, N-cyclohexyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acrylamide, N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sulfuric acid (46.0 g) was placed in a 3-liter 3-neck flask and heated to 45° C. A mixture of acrylonitrile (94.5g) and cyclohexanol (180.2g) was prepared and added to the flask simultaneously with additional sulfuric acid (95.8%, 322.3 g) keeping the temperature at 45°-55° C. At the end of the addition, the brown solution was heated to 60° C. for 3 hours. The mixture was then poured into 3 liters of ice water with constant stirring. The white precipitate formed was filtered, washed with water until filtrate is no longer acidic and dried in a vacuum oven at 55° C. to yield N-cyclohexylacrylamide (242.4 g, 88%); m.p. 109°-110° C.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
94.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
322.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
3 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

59 g of β-hydroxypropionamide and 69.4 g of cyclohexylamine were heated with 50 mg of 2,6-di-t-butyl-pcresol for 5 hours in a temperature range of 130°-170° C. until the evolution of ammonia was complete. After adding 2.5 g of polyphosphoric acid the reaction mixture was maintained at 164° C. for 1 hour and then distilled in a water jet vacuum. The main run was taken off between 140° and 160° C. at 11 bar and crystallized in the receiver.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
69.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
2.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

103.1 g (1.0 mole) of 3-methoxypropionamide are heated with 104.1 g (1.05 mole) of cyclohexylamine for 8 hours in a temperature range of 130°-170° C. until the evolution of ammonia is complete. The mixture is allowed to cool, 1.5 g of sodium hydroxide is added and the mixture is heated in a high vacuum at 90°-110° C. The methanol is split off within about 30 minutes, vigorous foaming occurring. The temperature is increased and 93.5 g (0.61 mole=61% of the theoretical yield) of N-cyclohexylacrylamide having a Bp0.1 of 124°-128° C., which solidifies into crystalline form in the receiver, are distilled off.
Quantity
103.1 g
Type
reactant
Reaction Step One
Quantity
104.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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